![molecular formula C9H8FN3O3 B1373666 4-(4-fluorophenyl)-1H-imidazole; nitric acid CAS No. 1221724-61-3](/img/structure/B1373666.png)
4-(4-fluorophenyl)-1H-imidazole; nitric acid
Overview
Description
Molecular Structure Analysis
The molecular structure of a compound can be determined by various methods such as X-ray crystallography, NMR spectroscopy, etc. Unfortunately, the specific molecular structure analysis for “4-(4-fluorophenyl)-1H-imidazole; nitric acid” is not available .
Chemical Reactions Analysis
The chemical reactions involving “4-(4-fluorophenyl)-1H-imidazole; nitric acid” are not explicitly mentioned in the available resources .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its state of matter, appearance, odor, pH, melting point, boiling point, etc. The specific physical and chemical properties for “4-(4-fluorophenyl)-1H-imidazole; nitric acid” are not available .
Scientific Research Applications
Nitration Studies
Studies have shown that reactions of 4-(4-fluorophenyl)-1H-imidazole under various nitrating conditions lead to different compounds. For example, using 90% nitric acid in 20% oleum at −10°C yields 2-(4′fluorophenyl)-4(5)-nitroimidazole. Reaction with the same reagents at 25°C yields 2-(4′-fluoro-3′-nitrophenyl)-4(5)-nitroimidazole, and at 95°C with acetic acid, it affords 4,5-dinitro-2-(4′-fluorophenyl)imidazole (Amato, Grenda, Liu, & Grabowski, 1979).
Fluorescence Interaction Studies
The interaction between certain imidazole derivatives and bovine serum albumin (BSA) has been explored. These studies reveal the ability of imidazole derivatives to quench the fluorescence of BSA by forming complexes, indicating potential applications in biochemical research (Jayabharathi, Thanikachalam, Sathishkumar, & Jayamoorthy, 2012).
Synthesis and Kinase Inhibition
Imidazole compounds have been synthesized with improved water solubility, targeting selective inhibition of kinases like p38α MAPK, CK1δ, and JAK2. These compounds, especially with pyrimidine and pyridine structures, show notable inhibitory activities, relevant for therapeutic research (Seerden et al., 2014).
Structural Diversity in Metal–Organic Frameworks
1H-imidazol-4-yl-containing ligands have been used to create metal–organic frameworks (MOFs). These structures show diverse two-dimensional networks and are significant in the study of coordination geometry and hydrogen bonding (Liu et al., 2018).
Anti-Inflammatory Drug Development
Research on imidazole derivatives has shown their potential in the development of anti-inflammatory drugs. One study focused on an imidazole compound that inhibited pro-inflammatory cytokine secretion, demonstrating its potential as a prototype for new anti-inflammatory medication (Nascimento et al., 2018).
Mechanism of Action
Target of Action
Compounds with similar structures, such as 4-fluorophenylboronic acid, have been used as reactants in various chemical reactions
Mode of Action
It’s worth noting that the reaction of amines with nitrous acid, particularly at temperatures less than 5°c, can produce diazonium salts . This could potentially be a part of the compound’s interaction with its targets.
Biochemical Pathways
Compounds like 4-fluorophenylboronic acid have been used in various reactions, including suzuki coupling, pd-catalyzed direct arylation of pyrazoles, and mizoroki-heck and suzuki-miyaura coupling reactions . These reactions could potentially be part of the affected pathways.
Result of Action
For instance, certain iNOS inhibitors have shown to modulate pro-inflammatory LPS-stimulated response in human monocytes .
Action Environment
A study on a similar compound showed that it acted as a corrosion inhibitor for carbon steel in an acidic environment .
Safety and Hazards
properties
IUPAC Name |
5-(4-fluorophenyl)-1H-imidazole;nitric acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2.HNO3/c10-8-3-1-7(2-4-8)9-5-11-6-12-9;2-1(3)4/h1-6H,(H,11,12);(H,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQZHILDETKSYHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=CN2)F.[N+](=O)(O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-fluorophenyl)-1H-imidazole; nitric acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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